molecular formula C11H21NO4 B13476823 tert-butyl N-[3-(2-hydroxyethyl)oxolan-3-yl]carbamate

tert-butyl N-[3-(2-hydroxyethyl)oxolan-3-yl]carbamate

Cat. No.: B13476823
M. Wt: 231.29 g/mol
InChI Key: WVEJEELIKGTXPA-UHFFFAOYSA-N
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Description

tert-Butyl N-[3-(2-hydroxyethyl)oxolan-3-yl]carbamate is a chemical compound with the molecular formula C11H21NO4. It is known for its applications in organic synthesis, particularly as a protecting group for amines. This compound is characterized by its clear, light yellow appearance and its solubility in various organic solvents such as chloroform and methanol .

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl N-[3-(2-hydroxyethyl)oxolan-3-yl]carbamate can be synthesized through the reaction of di-tert-butyl dicarbonate with monoethanolamine. The reaction typically involves the use of dichloromethane as a solvent and sodium bicarbonate as a base . The reaction conditions include maintaining a temperature of around 25°C and ensuring the reaction mixture is stirred for several hours to achieve optimal yield.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[3-(2-hydroxyethyl)oxolan-3-yl]carbamate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The carbamate group can be reduced to yield amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions include carbonyl compounds from oxidation, amines from reduction, and substituted carbamates from nucleophilic substitution reactions.

Scientific Research Applications

tert-Butyl N-[3-(2-hydroxyethyl)oxolan-3-yl]carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(2-hydroxyethyl)oxolan-3-yl]carbamate involves its role as a protecting group. The tert-butyl carbamate group protects the amine functionality from unwanted reactions during synthetic procedures. The protection is achieved through the formation of a stable carbamate linkage, which can be selectively removed under mild acidic conditions to regenerate the free amine.

Comparison with Similar Compounds

Similar Compounds

  • N-(tert-Butoxycarbonyl)ethanolamine
  • tert-Butyl N-(2,3-dihydroxypropyl)carbamate
  • tert-Butyl N-hydroxycarbamate

Uniqueness

tert-Butyl N-[3-(2-hydroxyethyl)oxolan-3-yl]carbamate is unique due to its specific structure, which combines a tert-butyl carbamate group with a hydroxyethyl-substituted oxolane ring. This unique structure imparts distinct reactivity and solubility properties, making it particularly useful in selective protection and deprotection strategies in organic synthesis.

Properties

Molecular Formula

C11H21NO4

Molecular Weight

231.29 g/mol

IUPAC Name

tert-butyl N-[3-(2-hydroxyethyl)oxolan-3-yl]carbamate

InChI

InChI=1S/C11H21NO4/c1-10(2,3)16-9(14)12-11(4-6-13)5-7-15-8-11/h13H,4-8H2,1-3H3,(H,12,14)

InChI Key

WVEJEELIKGTXPA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCOC1)CCO

Origin of Product

United States

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